Methyl 4-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate
Overview
Description
Methyl 4-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including Methyl 4-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate, can be achieved through various methods. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Additionally, the Fischer oxazole synthesis from cyanohydrins and aldehydes is widely used .
Industrial Production Methods: Industrial production of oxazole derivatives often employs flow chemistry techniques to enhance reaction efficiency and safety. For example, the rapid synthesis of oxazolines and their oxidation to oxazoles under flow conditions has been reported . This method involves the use of manganese dioxide as a heterogeneous reagent in a packed reactor, providing pure products without the need for additional purification.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is typically achieved using reagents such as manganese dioxide .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of oxazole derivatives include Deoxo-Fluor®, manganese dioxide, and various dehydrating agents . The reaction conditions often involve room temperature for cyclodehydration and elevated temperatures for oxidative aromatization.
Major Products Formed: The major products formed from the reactions of this compound include various substituted oxazoles, which can exhibit a range of biological activities .
Scientific Research Applications
Methyl 4-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate has several scientific research applications, particularly in medicinal chemistry. Oxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These compounds are valuable for developing new therapeutic agents and have been incorporated into various medicinal compounds such as aleglitazar (antidiabetic), ditazole (platelet aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This nucleophilic-induced fragmentation of the oxazole carboxamide bond is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl 4-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate include other oxazole derivatives such as aleglitazar, ditazole, mubritinib, and oxaprozin . These compounds share the oxazole core structure but differ in their substitution patterns and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
methyl 4-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-14-11(7-19-8)12(16)15-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPWCLQOIORESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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